molecular formula C20H19N3O4 B2639283 ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate CAS No. 477710-93-3

ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Cat. No.: B2639283
CAS No.: 477710-93-3
M. Wt: 365.389
InChI Key: YSYBUNJBMFQDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate (CAS: 477710-93-3) is a pyrazole-based ester derivative characterized by a pyrazole ring substituted at position 1 with a 3-nitrophenyl group and at position 5 with a 3-phenylpropanoate ethyl ester moiety (Figure 1). Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

The compound is cataloged by Key Organics (Product ID: 2P-733) but lacks publicly available data on purity, molecular weight, or detailed synthesis protocols .

Properties

IUPAC Name

ethyl 2-[2-(3-nitrophenyl)pyrazol-3-yl]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-2-27-20(24)18(13-15-7-4-3-5-8-15)19-11-12-21-22(19)16-9-6-10-17(14-16)23(25)26/h3-12,14,18H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYBUNJBMFQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for the hydrolysis of the ester group.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine) and sulfonating agents (e.g., sulfur trioxide) are used for substitution reactions on the phenyl ring.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Hydrolysis of the ester group produces carboxylic acids.

    Halogenated Compounds: Electrophilic substitution reactions yield halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has a molecular formula of C20_{20}H19_{19}N3_3O4_4 and a molecular weight of 365.38 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with biological targets effectively. This structural motif is prevalent in many bioactive compounds, enhancing the compound's potential therapeutic applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast and lung cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several bacterial strains. Pyrazole derivatives have shown promising results as antibacterial agents, particularly against Gram-positive and Gram-negative bacteria. A study indicated that certain pyrazole derivatives exhibited zones of inhibition comparable to standard antibiotics, making them candidates for further development in antimicrobial therapies .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of pyrazole derivatives have been documented, with studies suggesting that they can inhibit key inflammatory mediators. This compound may contribute to reducing inflammation through mechanisms involving the inhibition of cyclooxygenase enzymes .

Synthesis Techniques

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecules with high yields. MCRs allow for the simultaneous formation of multiple bonds, significantly reducing the number of steps required for synthesis. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds .

Case Study 1: Anticancer Activity Evaluation

A recent study focused on the evaluation of this compound's anticancer activity against human breast cancer cells. The compound was tested in vitro, revealing an IC50 value indicating potent cytotoxicity. Further analysis showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Screening

In another study, this compound was screened for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial effects, with the compound exhibiting a higher inhibition rate than some conventional antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) in anti-inflammatory pathways or with DNA in anticancer mechanisms.

    Pathways Involved: The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrazole ring or ester group:

Table 1: Key Structural Features of Comparable Pyrazole Derivatives
Compound Name Pyrazole Substituents (Position) Ester Group Notable Features
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate 1: 3-nitrophenyl; 5: 3-phenylpropanoate ethyl Ethyl 3-phenylpropanoate Nitro group enhances electron deficiency, potentially influencing reactivity
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate () 1: benzyl; 3: 4-methylphenyl Ethyl carboxylate Benzyl and methyl groups may improve lipophilicity
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () 1: 5-amino-3-hydroxypyrazole; fused pyran ring Ethyl carboxylate with cyano group Amino and hydroxy groups enhance hydrogen-bonding capacity
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone () 1: 5-amino-3-hydroxypyrazole; thiophene linker Ethyl carboxylate with diamino group Hybrid thiophene-pyrazole system expands conjugation
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in the target compound introduces strong electron-withdrawing effects, which may influence its reactivity in further functionalization or binding to biological targets.
  • Hybrid Systems : Compounds with fused rings (e.g., pyran in ) or heterocyclic linkers (e.g., thiophene in ) demonstrate broader π-conjugation, which could enhance optoelectronic properties or binding affinity .
Key Observations:
  • Solvent Systems : 1,4-Dioxane is frequently employed for its high boiling point and ability to dissolve polar intermediates .
  • Catalysts/Additives : Triethylamine is commonly used to neutralize acidic byproducts, while sulfur facilitates thiophene ring formation in .
  • Modularity: The use of malononitrile or ethyl cyanoacetate () highlights the adaptability of these methods to introduce cyano or ester functionalities, enabling structural diversification.

Biological Activity

Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate, a compound with the molecular formula C20H19N3O4C_{20}H_{19}N_{3}O_{4} and a molecular weight of 365.38 g/mol, belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-nitrophenyl hydrazine with appropriate carbonyl compounds. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of various pyrazole derivatives, including this compound. The compound has shown significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HT-29 (Colon)10.5
A549 (Lung)20.0

The mechanism by which this compound exerts its antitumor effects is believed to involve:

  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest cells in the G2/M phase of the cell cycle.
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspases and alteration in mitochondrial membrane potential.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, leading to cell death .

Study on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming the compound's potential as an anticancer agent .

In Vivo Studies

In vivo studies using xenograft models have further supported the efficacy of this compound. Tumor growth was significantly inhibited in treated mice compared to controls, with minimal side effects observed .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures involving cyclocondensation and esterification. For example:

  • Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-keto esters or nitrile precursors under acidic or basic conditions.
  • Step 2 : Introduction of the 3-nitrophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Step 3 : Esterification of the propanoic acid intermediate using ethanol and catalytic sulfuric acid .
    • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Monitor intermediates using TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to assess purity (>98% by area normalization).
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at δ 170–175 ppm) and FT-IR (C=O stretch at ~1730 cm1^{-1}).
  • Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: 64.01%, H: 4.55%, N: 11.48%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and spatial arrangement.

  • Procedure : Grow crystals via slow evaporation (e.g., ethanol/ethyl acetate mixture).
  • Refinement : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to model thermal parameters and hydrogen bonding. For example, the nitro group’s dihedral angle relative to the pyrazole ring can be quantified to assess planarity .
    • Data Interpretation : Compare experimental results with DFT-optimized geometries to identify deviations caused by crystal packing forces .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the pyrazole C-5 and adjacent protons confirm regiochemistry.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., [M+H]+^+ at m/z 379.1064 vs. degradation products).
  • Crystallographic Backup : SCXRD provides unambiguous confirmation if spectral data conflicts arise .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Modification Strategy : Synthesize analogs with variations at the phenyl, nitro, or ester groups. For example:
  • Replace the 3-nitrophenyl with 4-fluorophenyl to assess electronic effects.
  • Substitute the ethyl ester with methyl or tert-butyl esters to study steric influences.
  • Bioactivity Assays : Test analogs against target enzymes (e.g., tyrosine phosphatases) using fluorescence-based assays. IC50_{50} values can correlate substituent effects with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.